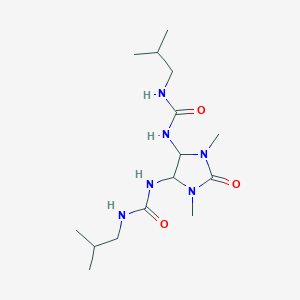![molecular formula C22H17N3OS B5510604 2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)
2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of benzylideneamino-quinazolinones among other products. This process can be characterized by methanol as a solvent and the use of oxidizing agents like KMnO_4 to facilitate the reaction (P. Reddy et al., 1986). Additionally, lithiation techniques have been applied to 3-amino-quinazolinones, allowing for the introduction of various substituents through reactions with electrophiles, offering a pathway to synthesize 2-substituted quinazolinone derivatives (Keith Smith et al., 1996).
Molecular Structure Analysis
The crystal structure of related quinazolinone compounds provides insight into their molecular geometry and intermolecular interactions. One study detailed the crystal structure of a quinazolinone derivative, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which might be reflective of the structural characteristics of similar quinazolinone derivatives (L. Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions due to their reactive sites, such as the amino group and the quinazolinone ring. They have been involved in reactions with Schiff bases, leading to the formation of benzylideneamino derivatives. The introduction of substituents at different positions on the quinazolinone ring can significantly alter its reactivity and the types of chemical transformations it can undergo (P. Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinazolinone core. For instance, the synthesis and crystallographic analysis of quinazolinone derivatives have provided valuable information about their molecular arrangements and physical characteristics (L. Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity, stability, and potential to participate in various chemical reactions, are pivotal for their applications in organic synthesis. The ability of quinazolinones to undergo lithiation and react with a wide range of electrophiles demonstrates their versatility as synthetic intermediates (Keith Smith et al., 1996).
Propiedades
IUPAC Name |
2-methyl-3-[(E)-(4-phenylsulfanylphenyl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-16-24-21-10-6-5-9-20(21)22(26)25(16)23-15-17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-15H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTIVNDOZNRNMQ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)


![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)



![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)